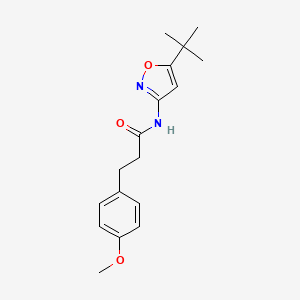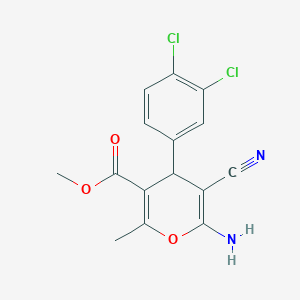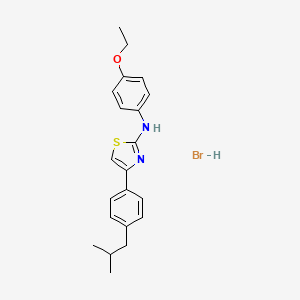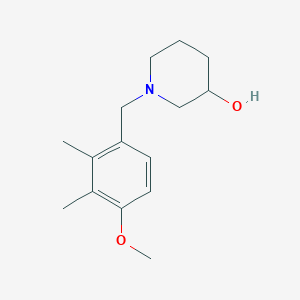
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide, also known as A-438079, is a selective antagonist of P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are expressed in various tissues, including the immune system, nervous system, and bone. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide is a selective antagonist of P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are expressed in various tissues, including the immune system, nervous system, and bone. Activation of P2X7 receptors leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide blocks the activation of P2X7 receptors, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects. In a preclinical study, N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide was shown to reduce neuropathic pain in rats by blocking P2X7 receptors. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has also been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of inflammatory bowel disease and osteoporosis.
実験室実験の利点と制限
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its selectivity for P2X7 receptors, which allows for more specific targeting of these receptors. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide. One direction is the continued investigation of its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. Another direction is the development of more potent and selective P2X7 receptor antagonists for use in lab experiments and potential clinical applications. Additionally, the mechanisms underlying the effects of N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide on P2X7 receptors and other cellular pathways should be further elucidated to better understand its potential therapeutic applications.
合成法
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of tert-butylacetic acid with thionyl chloride to form tert-butylacetyl chloride. The second step involves the reaction of tert-butylacetyl chloride with 3-(4-methoxyphenyl)propan-1-amine to form tert-butyl N-(3-(4-methoxyphenyl)propan-1-yl)acetamide. The third step involves the reaction of tert-butyl N-(3-(4-methoxyphenyl)propan-1-yl)acetamide with hydroxylamine hydrochloride to form N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. In a preclinical study, N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide was shown to reduce neuropathic pain in rats by blocking P2X7 receptors. In another study, N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide was shown to inhibit the growth of multiple myeloma cells by inducing apoptosis. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of inflammatory bowel disease and osteoporosis.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)14-11-15(19-22-14)18-16(20)10-7-12-5-8-13(21-4)9-6-12/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVLNFZIVGVKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)


![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)


![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
